1,4-Bis(5-methylfuran-2-carbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(5-methylfuran-2-carbonyl)piperazine is a chemical compound that features a piperazine core substituted with two 5-methylfuran-2-carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-methylfuran-2-carbonyl)piperazine typically involves the reaction of piperazine with 5-methylfuran-2-carbonyl chloride under basic conditions. The reaction can be carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(5-methylfuran-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding lactones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of lactones.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
1,4-Bis(5-methylfuran-2-carbonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,4-Bis(5-methylfuran-2-carbonyl)piperazine depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3-methylfuran-2-carbonyl)piperazine-2-carbonitrile: Similar structure but with a nitrile group.
1-(5-Methylfuran-2-carbonyl)piperazine hydrochloride: A related compound with a single 5-methylfuran-2-carbonyl group.
Uniqueness
1,4-Bis(5-methylfuran-2-carbonyl)piperazine is unique due to its dual substitution on the piperazine ring, which can confer distinct chemical and biological properties compared to its mono-substituted counterparts
Properties
Molecular Formula |
C16H18N2O4 |
---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone |
InChI |
InChI=1S/C16H18N2O4/c1-11-3-5-13(21-11)15(19)17-7-9-18(10-8-17)16(20)14-6-4-12(2)22-14/h3-6H,7-10H2,1-2H3 |
InChI Key |
YQBJSKNVCSOHPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.